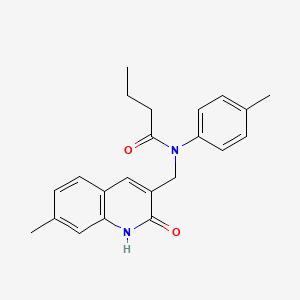
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide, also known as HMN-214, is a small molecule inhibitor of the Aurora kinases. Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division. Overexpression of Aurora kinases has been linked to various cancers, making them an attractive target for cancer therapy. HMN-214 is currently being studied for its potential as an anticancer agent.
作用机制
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide selectively inhibits Aurora kinases A and B, leading to disruption of the cell cycle and ultimately cell death. Aurora kinase A is involved in the regulation of mitosis, while Aurora kinase B is involved in cytokinesis. Inhibition of both kinases leads to mitotic arrest and apoptosis.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has been shown to induce apoptosis in cancer cells, as well as inhibit tumor growth in vivo. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. This suggests that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide may have potential as an antiangiogenic agent as well.
实验室实验的优点和局限性
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide in lab experiments is its selectivity for Aurora kinases A and B. This allows for more precise targeting of cancer cells, potentially reducing side effects. However, one limitation is that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide may not be effective against all types of cancer, as some tumors may not rely heavily on Aurora kinases for growth.
未来方向
There are several potential future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide. One area of interest is the development of combination therapies with other anticancer drugs. Another area of interest is the exploration of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide as an antiangiogenic agent, potentially in combination with other antiangiogenic drugs. Additionally, further research is needed to determine the efficacy of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide against different types of cancer.
合成方法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide involves the reaction of 7-methyl-2-oxo-2H-chromene-3-carboxylic acid with p-tolylmethylamine and butyryl chloride. The resulting product is then treated with sodium hydroxide to obtain the final compound.
科学研究应用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide inhibits the growth of various cancer cell lines, including lung, breast, and ovarian cancer. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and gemcitabine.
属性
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-5-21(25)24(19-10-7-15(2)8-11-19)14-18-13-17-9-6-16(3)12-20(17)23-22(18)26/h6-13H,4-5,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJLNWBXSHYZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

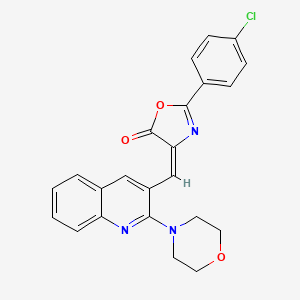

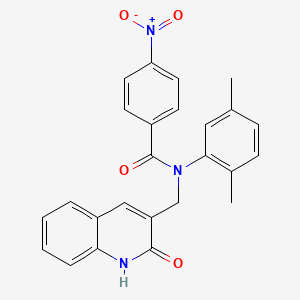
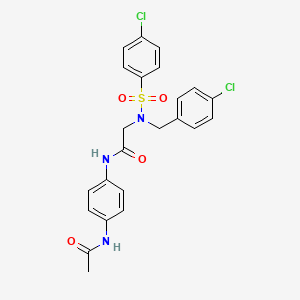

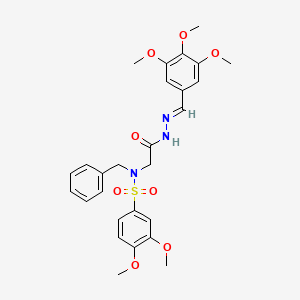

![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7685577.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7685579.png)

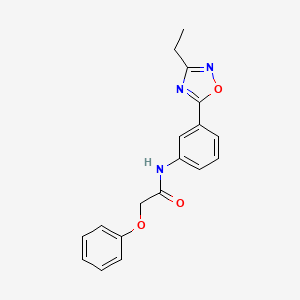
![4-((6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7685593.png)
![(E)-N'-(3,4-dimethoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7685599.png)
![1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride](/img/no-structure.png)